5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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Overview
Description
5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid: is a heterocyclic organic compound with the molecular formula C7H6N2O3S It is characterized by the presence of a formyl group at the 5-position, a methylsulfanyl group at the 2-position, and a carboxylic acid group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the formyl and methylsulfanyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol under suitable conditions.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
Chemistry: 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or as precursors to bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the synthesis of various compounds makes it a versatile and valuable chemical.
Mechanism of Action
The mechanism of action of 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.
Comparison with Similar Compounds
2-(Methylsulfanyl)pyrimidine-4-carboxylic acid: Lacks the formyl group, which may affect its reactivity and applications.
5-Formylpyrimidine-4-carboxylic acid: Lacks the methylsulfanyl group, which may influence its chemical properties and biological activity.
Uniqueness: The presence of both the formyl and methylsulfanyl groups in 5-Formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid imparts unique chemical and biological properties
Properties
IUPAC Name |
5-formyl-2-methylsulfanylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c1-13-7-8-2-4(3-10)5(9-7)6(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKQUMQCWLVMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111253-04-4 |
Source
|
Record name | 5-formyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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